molecular formula C17H13Cl2N3O2 B11681458 N-[4-(Dichloromethyl)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-4-yl]benzamide

N-[4-(Dichloromethyl)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-4-yl]benzamide

Cat. No.: B11681458
M. Wt: 362.2 g/mol
InChI Key: BVOWHFJJFXDUEN-UHFFFAOYSA-N
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Description

N-[4-(Dichloromethyl)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-4-yl]benzamide is a complex organic compound with the molecular formula C17H13Cl2N3O2 and a molecular weight of 362.218 g/mol . This compound is part of the benzamide family, which is known for its diverse applications in pharmaceuticals, agriculture, and materials science.

Preparation Methods

The synthesis of N-[4-(Dichloromethyl)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-4-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method includes the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly. Industrial production methods may vary, but they often involve similar condensation reactions under controlled conditions to ensure purity and yield.

Chemical Reactions Analysis

N-[4-(Dichloromethyl)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-4-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[4-(Dichloromethyl)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-4-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(Dichloromethyl)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-4-yl]benzamide involves its interaction with specific molecular targets and pathways. For instance, some benzamide derivatives act as enzyme inhibitors, blocking the activity of enzymes like succinate dehydrogenase (SDH), which is crucial in cellular respiration . This inhibition can lead to various biological effects, including antimicrobial activity.

Comparison with Similar Compounds

N-[4-(Dichloromethyl)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-4-yl]benzamide can be compared with other benzamide derivatives such as:

These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical properties and biological activities

Properties

Molecular Formula

C17H13Cl2N3O2

Molecular Weight

362.2 g/mol

IUPAC Name

N-[4-(dichloromethyl)-5-oxo-2-phenyl-1H-imidazol-4-yl]benzamide

InChI

InChI=1S/C17H13Cl2N3O2/c18-15(19)17(22-14(23)12-9-5-2-6-10-12)16(24)20-13(21-17)11-7-3-1-4-8-11/h1-10,15H,(H,22,23)(H,20,21,24)

InChI Key

BVOWHFJJFXDUEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)N2)(C(Cl)Cl)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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